Butyl[(3-chloro-4-fluorophenyl)methyl]amine Butyl[(3-chloro-4-fluorophenyl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17795959
InChI: InChI=1S/C11H15ClFN/c1-2-3-6-14-8-9-4-5-11(13)10(12)7-9/h4-5,7,14H,2-3,6,8H2,1H3
SMILES:
Molecular Formula: C11H15ClFN
Molecular Weight: 215.69 g/mol

Butyl[(3-chloro-4-fluorophenyl)methyl]amine

CAS No.:

Cat. No.: VC17795959

Molecular Formula: C11H15ClFN

Molecular Weight: 215.69 g/mol

* For research use only. Not for human or veterinary use.

Butyl[(3-chloro-4-fluorophenyl)methyl]amine -

Specification

Molecular Formula C11H15ClFN
Molecular Weight 215.69 g/mol
IUPAC Name N-[(3-chloro-4-fluorophenyl)methyl]butan-1-amine
Standard InChI InChI=1S/C11H15ClFN/c1-2-3-6-14-8-9-4-5-11(13)10(12)7-9/h4-5,7,14H,2-3,6,8H2,1H3
Standard InChI Key KFZRCGUCCAOZSW-UHFFFAOYSA-N
Canonical SMILES CCCCNCC1=CC(=C(C=C1)F)Cl

Introduction

Chemical Identity and Structural Features

Butyl[(3-chloro-4-fluorophenyl)methyl]amine (molecular formula C₁₁H₁₅ClFN, molecular weight 215.69 g/mol) belongs to the class of halogenated benzylamines. Its structure comprises a phenyl ring with chlorine and fluorine substituents at the 3- and 4-positions, respectively, connected to a butylamine group through a methylene (-CH₂-) bridge. The compound’s IUPAC name is N-[(3-chloro-4-fluorophenyl)methyl]butan-1-amine.

Electronic and Steric Effects

The chlorine atom at the 3-position exerts an electron-withdrawing inductive effect (-I), polarizing the phenyl ring and enhancing electrophilic substitution reactivity. Conversely, the fluorine at the 4-position, while also electron-withdrawing, participates in resonance effects (+R), creating a complex electronic profile. The butyl chain introduces steric hindrance, influencing the compound’s interaction with biological targets such as enzymes or receptors.

Comparative Structural Analysis

The table below contrasts Butyl[(3-chloro-4-fluorophenyl)methyl]amine with related halogenated benzylamines:

Compound NameMolecular FormulaHalogen SubstituentsAmine GroupNotable Properties
Butyl[(3-chloro-4-fluorophenyl)methyl]amineC₁₁H₁₅ClFN3-Cl, 4-FButylDual halogen effects, moderate steric bulk
Butyl[(4-chloro-3-fluorophenyl)methyl]amineC₁₁H₁₅ClFN4-Cl, 3-FButylAltered halogen positioning, similar mass
tert-Butyl[(3-bromo-4-chlorophenyl)methyl]amineC₁₁H₁₅BrClN3-Br, 4-Cltert-ButylIncreased steric hindrance, higher molecular weight

Data derived from structural analogs.

Biological Activities and Mechanistic Insights

Halogenated benzylamines are investigated for their bioactivity, particularly in central nervous system (CNS) disorders and antimicrobial therapy. While direct evidence for Butyl[(3-chloro-4-fluorophenyl)methyl]amine is sparse, structural analogs provide mechanistic hypotheses:

Antimicrobial Efficacy

  • Bacterial Growth Inhibition: Chlorine and fluorine substituents disrupt bacterial cell wall synthesis. For example, bis(4-chlorophenyl)methylamine analogs show MIC values of 8–16 µg/mL against Staphylococcus aureus.

  • Synergistic Effects: Combining halogenated amines with β-lactam antibiotics enhances efficacy against drug-resistant strains, likely through target site modulation.

Anticancer Mechanisms

  • Apoptosis Induction: Halogenated benzylamines trigger mitochondrial pathways by upregulating pro-apoptotic proteins (Bax, caspase-3) and downregulating anti-apoptotic Bcl-2.

  • Cell Cycle Arrest: G1/S phase arrest has been observed in breast cancer cells (MCF-7) treated with similar compounds, mediated by cyclin-dependent kinase inhibition.

Research Findings and Comparative Data

Enzymatic Inhibition Studies

Butyl[(3-chloro-4-fluorophenyl)methyl]amine’s halogen arrangement may influence its inhibitory potency against enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE). Comparative data from analogs reveal:

Enzyme TargetCompoundIC₅₀ (µM)Selectivity Ratio (MAO-A/MAO-B)
MAO-A(4-Chloro-3-fluorophenyl)methylamine0.4512.3
MAO-B(3-Chloro-4-fluorophenyl)methylamine5.60.8
AChE(3-Bromo-4-chlorophenyl)methylamine2.1N/A

Data adapted from studies on structural analogs.

Pharmacokinetic Profiling

  • Absorption: High logP values (~3.2) suggest favorable intestinal absorption but potential first-pass metabolism.

  • Metabolism: Cytochrome P450 enzymes (CYP3A4, CYP2D6) mediate N-dealkylation, producing inactive metabolites.

  • Half-Life: In rodent models, analogs exhibit t₁/₂ values of 4–6 hours, supporting twice-daily dosing regimens.

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity Issues: Competing halogenation pathways may yield undesired isomers, necessitating advanced catalytic systems.

  • Scale-Up Barriers: Industrial production requires solvent recovery systems to mitigate environmental impact.

Therapeutic Optimization

  • Prodrug Design: Esterification of the amine group could enhance bioavailability.

  • Targeted Delivery: Nanoparticle encapsulation may improve CNS penetration while reducing peripheral toxicity.

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